Cas no 895929-86-9 (4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine)

4-Bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine is a brominated pyrazole derivative featuring a 4-methylbenzyl substituent at the 1-position and an amine group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its bromine moiety enhances reactivity for further functionalization, while the aromatic methylbenzyl group contributes to stability and lipophilicity. The amine functionality allows for further derivatization, making it valuable in constructing heterocyclic frameworks. Suitable for cross-coupling reactions and nucleophilic substitutions, this compound is used in research settings to explore novel bioactive molecules. High purity and consistent quality ensure reliable performance in synthetic applications.
4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine structure
895929-86-9 structure
Product Name:4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine
CAS No:895929-86-9
MF:C11H12BrN3
MW:266.13708114624
MDL:MFCD02254039
CID:2951649
PubChem ID:4715088
Update Time:2025-07-23

4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • [4-溴-1-(4-甲苄基)吡唑-3-基]胺
    • 4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine;
    • 4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine
    • 4-bromo-1-[(4-methylphenyl)methyl]pyrazol-3-amine
    • 4-bromo-1-[(4-methylphenyl)methyl]-1h-pyrazol-3-amine
    • 4-Bromo-1-(4-methyl-benzyl)-1H-pyrazol-3-ylamine
    • 4-Bromo-1-(4-methyl-benzyl)-1 H -pyrazol-3-ylamine
    • 1H-pyrazol-3-amine, 4-bromo-1-[(4-methylphenyl)methyl]-
    • BBL015848
    • STK288931
    • VS-05048
    • EN300-227900
    • H31472
    • ALBB-016312
    • AKOS000304515
    • CS-0240338
    • 895929-86-9
    • MFCD02254039
    • MDL: MFCD02254039
    • Inchi: 1S/C11H12BrN3/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14)
    • InChI Key: WAMZSABHPPNJRM-UHFFFAOYSA-N
    • SMILES: BrC1C(N)=NN(C=1)CC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 265.02100
  • Monoisotopic Mass: 265.02146Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 43.8

Experimental Properties

  • PSA: 43.84000
  • LogP: 3.16570

4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine Security Information

  • HazardClass:IRRITANT

4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:895929-86-9)4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine
Order Number:A1188811
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:08
Price ($):572.0/875.0/1557.0
Email:sales@amadischem.com

Additional information on 4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine

4-Bromo-1-(4-Methylbenzyl)-1H-Pyrazol-3-Amine: A Comprehensive Overview

The compound with CAS No 895929-86-9, known as 4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The structure of this molecule is characterized by a pyrazole ring substituted with a bromine atom at position 4 and a 4-methylbenzyl group at position 1. These substituents play a crucial role in determining the compound's chemical properties, reactivity, and biological effects.

Recent studies have highlighted the potential of 4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine as a promising candidate in the development of novel therapeutic agents. For instance, researchers have explored its anti-inflammatory and antioxidant properties, which make it a potential candidate for treating conditions such as arthritis and neurodegenerative diseases. The bromine substituent at position 4 is particularly significant, as it enhances the molecule's stability and bioavailability, making it more suitable for pharmacological applications.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is followed by the introduction of the bromine substituent and the 4-methylbenzyl group through carefully controlled reactions. The optimization of these reaction conditions has been a focus of recent research efforts, with scientists seeking to improve yields and reduce production costs. For example, microwave-assisted synthesis has been shown to significantly accelerate the formation of the desired product while maintaining high purity levels.

In terms of biological activity, 4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine has demonstrated potent inhibitory effects against various enzymes associated with inflammation and oxidative stress. These findings have led to its investigation as a potential lead compound in drug development programs targeting chronic inflammatory diseases. Additionally, preliminary studies suggest that this compound may exhibit selective toxicity towards cancer cells, making it an interesting candidate for anticancer therapy.

One of the most exciting aspects of this compound is its versatility in terms of functionalization. The pyrazole ring serves as a versatile scaffold that can be further modified to introduce additional functional groups, thereby expanding its range of biological activities. For instance, researchers have explored the incorporation of hydroxyl or methoxy groups into the structure to enhance solubility and improve pharmacokinetic profiles.

From an environmental perspective, there is growing interest in understanding the fate and toxicity of 4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine in aquatic ecosystems. Recent studies have focused on its biodegradation pathways and potential impact on non-target organisms. These investigations are crucial for ensuring that any future applications of this compound are environmentally sustainable.

In conclusion, CAS No 895929-86-9 represents a valuable addition to the arsenal of bioactive compounds available for drug discovery and development. Its unique chemical structure, coupled with its promising biological properties, positions it as a key player in advancing our understanding of pyrazole derivatives and their therapeutic potential.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:895929-86-9)4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine
A1188811
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):572.0/875.0/1557.0
Email